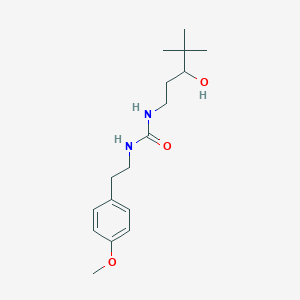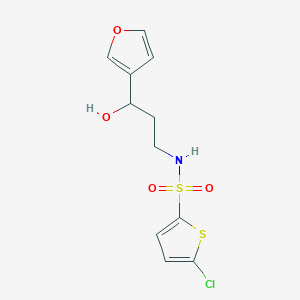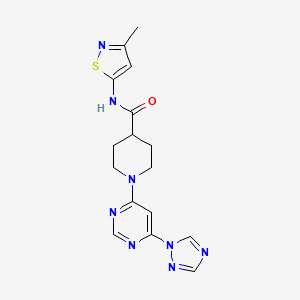
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, also known as NS1619, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to a class of chemicals known as potassium channel openers, which have been shown to have a variety of beneficial effects on the body.
Applications De Recherche Scientifique
1. Synthesis and Derivative Formation
- Arylsulfimide Polymers : The synthesis of derivatives of 4-nitro- and 4-amino-1,2-benzene-disulfonic acid, including compounds related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, is explored for developing arylsulfimide polymers (D′alelio, Giza, & Feigl, 1969).
2. Reactions in Aqueous Solutions
- Reactivity in Alkaline Conditions : Studies on 2-aminophenylsulfonylacetic acid and similar sulfones have been conducted to understand their reactivity and product formation in dilute sodium hydroxide solutions, which is relevant to understanding the behavior of compounds like this compound (Shaw & Miller, 1970).
3. Hydrogen Bond Studies
- Intramolecular Hydrogen Bonds : Research into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are structurally related to this compound, provides insights into the formation of intra- and intermolecular hydrogen bonds in these types of compounds (Romero & Margarita, 2008).
4. Synthesis of Non-Natural Amino Acids
- Derivatives of Amino Acids : The synthesis of novel nonproteinogenic amino acids, including derivatives of this compound, highlights the potential of these compounds in creating new amino acid derivatives for various applications (Monteiro, Kołomańska, & Suárez, 2010).
5. Applications in Dyeing
- Acid Dyes in Solvents : Studies on the spectrophotometric properties and dyeing applications of acid dyes based on compounds structurally related to this compound provide insights into its potential use in the dyeing of natural and synthetic polymers (Hosseinnezhad, Khosravi, Gharanjig, & Moradian, 2017).
6. Pharmaceutical Intermediates
- Removal of Undesired Isomers : The use of sulfonation to remove undesired isomers in the synthesis of pharmaceutical intermediates, such as 4,4-Bis(4-fluorophenyl) butanoic acid, demonstrates a process relevant to handling similar compounds (Fan, 1990).
7. Synthesis of Indolizidines
- Preparation of Indolizidines : The synthesis of indolizidines using the dianion of 4-(phenylsulfonyl)butanoic acid (related to this compound) demonstrates its use in creating complex organic structures (Kiddle, Green, & Thompson, 1995).
8. Electrochemical Studies
- Radical Anion Behavior : Electrochemical reduction studies on aryl sulfones with strongly electron-withdrawing substituents provide insights into the radical anion behavior of related compounds, informing potential applications in electrochemistry (Pilard, Fourets, Simonet, Klein, & Peters, 2001).
Propriétés
IUPAC Name |
4-(4-methylsulfonyl-2-nitroanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-20(18,19)8-4-5-9(10(7-8)13(16)17)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYQYWOSKUJJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2778810.png)


![Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778814.png)
![Ethyl 5-{[(4-methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2778816.png)


![(5R)-5-{[(2-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)

![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2778823.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)
